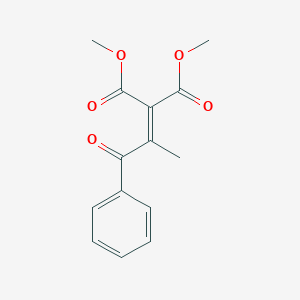
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a phenyl group attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate typically involves the condensation of dimethyl malonate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide or potassium tert-butoxide as bases, and the reactions are typically carried out in solvents like ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Dimethyl malonate: A simpler ester with similar reactivity.
Benzaldehyde: Shares the phenyl group but lacks the ester functionality.
Ethyl acetoacetate: Another ester with a similar carbonyl group but different substituents.
Propriétés
Numéro CAS |
136579-79-8 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
dimethyl 2-(1-oxo-1-phenylpropan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H14O5/c1-9(11(13(16)18-2)14(17)19-3)12(15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
IPGGKCRXJYHFCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)C(=O)OC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


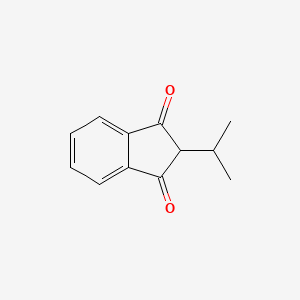

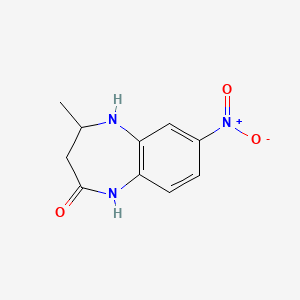
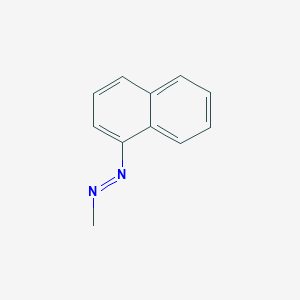
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
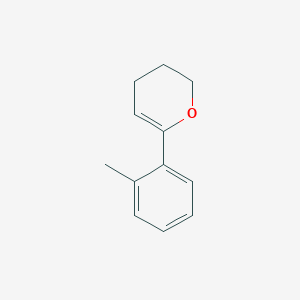

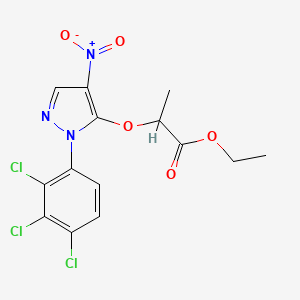
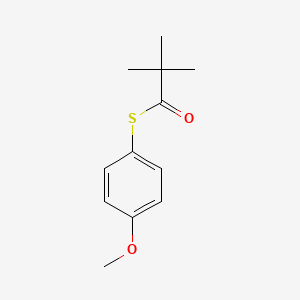
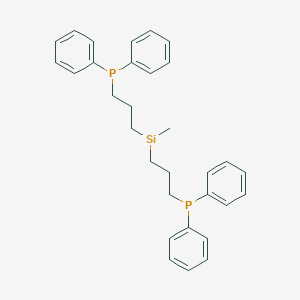
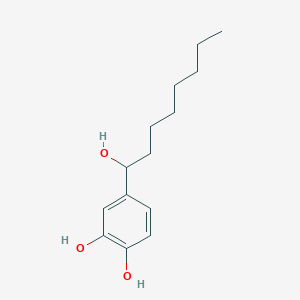

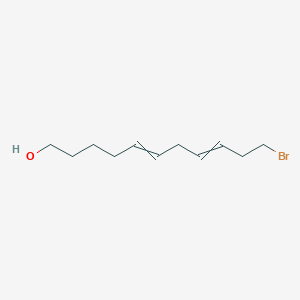
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
